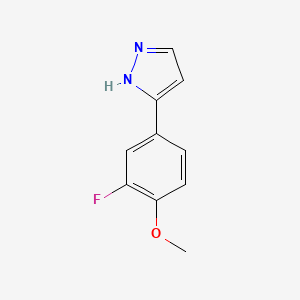

5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole

Description

BenchChem offers high-quality 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O/c1-14-10-3-2-7(6-8(10)11)9-4-5-12-13-9/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADNIOGXUTOPEOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=NN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties of 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, structural elucidation, physicochemical characteristics, and the rationale behind its design, offering insights relevant to its application in drug discovery and development.

Introduction: The Significance of the Pyrazole Scaffold and Strategic Fluorination

The pyrazole nucleus is a five-membered aromatic ring containing two adjacent nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry, found in numerous approved drugs due to its metabolic stability and ability to participate in various biological interactions.[1] The versatility of the pyrazole ring allows for substitutions at multiple positions, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.

The subject of this guide, 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole, incorporates two key substituents on its phenyl ring: a fluorine atom and a methoxy group. The strategic placement of a fluorine atom is a common tactic in drug design to enhance metabolic stability, binding affinity, and membrane permeability.[2] The methoxy group can also influence the electronic properties and solubility of the molecule. This combination of a privileged pyrazole core with strategic fluorination and methoxylation makes this compound a compelling candidate for further investigation in drug discovery programs.

Synthesis and Structural Elucidation

The synthesis of 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole can be achieved through a well-established synthetic route commencing from the commercially available 3'-fluoro-4'-methoxyacetophenone. The proposed synthetic pathway involves the formation of an enaminone intermediate, followed by cyclization with hydrazine.

Proposed Synthetic Pathway

A plausible and efficient synthesis is outlined below. This multi-step process leverages common and well-understood organic reactions.

Caption: Proposed synthesis of 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole.

Step-by-Step Experimental Protocol

Step 1: Synthesis of the Enaminone Intermediate

-

To a solution of 3'-fluoro-4'-methoxyacetophenone in an appropriate solvent (e.g., toluene), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

-

Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to yield the crude enaminone intermediate. This intermediate can often be used in the next step without further purification.

Causality: The reaction between the acetophenone and DMF-DMA forms a reactive enaminone. The dimethylamino group is a good leaving group, facilitating the subsequent cyclization.

Step 2: Cyclization to form the Pyrazole Ring

-

Dissolve the crude enaminone intermediate in a suitable solvent such as ethanol or acetic acid.

-

Add hydrazine hydrate to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the solvent in vacuo.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole.

Causality: Hydrazine acts as a dinucleophile. One nitrogen atom attacks the carbonyl carbon of the enaminone, and the other attacks the beta-carbon, leading to the formation of the stable aromatic pyrazole ring after elimination of dimethylamine and water.[3]

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₀H₉FN₂O | Based on its chemical structure. |

| Molecular Weight | 192.19 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white solid | Many similar substituted pyrazoles are solids at room temperature. |

| Melting Point | Expected to be in the range of 100-150 °C | Based on the melting points of similar substituted pyrazoles. For example, a more complex derivative, Methyl-5-(3-fluoro-4-methoxyphenyl)-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylate, has a melting point of 222–223 °C.[4] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO. | The aromatic rings contribute to hydrophobicity, while the nitrogen atoms and oxygen atom can participate in hydrogen bonding, providing some polarity. |

| pKa | The N-H proton of the pyrazole ring is weakly acidic. | The pyrazole ring itself is a weak base.[5] |

Predicted Spectroscopic Data

The structural features of 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole will give rise to characteristic signals in various spectroscopic analyses.

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and pyrazole rings, as well as the methoxy group protons.

-

Aromatic Protons (Phenyl Ring): A complex multiplet pattern is anticipated due to the substitution pattern and the fluorine-proton coupling.

-

Aromatic Protons (Pyrazole Ring): Two doublets are expected, corresponding to the protons at the C3 and C4 positions of the pyrazole ring.

-

NH Proton (Pyrazole Ring): A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

-

Methoxy Protons: A sharp singlet at approximately 3.8-4.0 ppm.

3.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

-

Aromatic Carbons (Phenyl Ring): Six distinct signals are expected, with the carbon attached to the fluorine atom showing a characteristic large one-bond coupling constant (¹JCF). Other carbons will exhibit smaller two- and three-bond couplings to fluorine.

-

Aromatic Carbons (Pyrazole Ring): Three signals corresponding to the C3, C4, and C5 carbons.

-

Methoxy Carbon: A signal around 55-60 ppm.

Reference Data for a Related Compound: For Methyl-5-(3-fluoro-4-methoxyphenyl)-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylate, the following ¹³C NMR (151 MHz, DMSO-d6) shifts were reported (in ppm): 161.8, 151.8, 150.2, 147.8 (d, J = 10.2 Hz), 143.8 (d, J = 9.8 Hz), 143.4, 141.3, 126.8, 125.8, 125.6 (d, J = 2.9 Hz), 121.1 (d, J = 7.3 Hz), 116.5 (d, J = 19.5 Hz), 114.0, 110.2, 56.1, 51.9.[4] This data can be used as a guide for interpreting the spectrum of the title compound.

3.2.3. Mass Spectrometry

The mass spectrum should show a prominent molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small molecules such as HCN or cleavage of the bond between the pyrazole and phenyl rings.

3.2.4. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretch: A broad band in the region of 3100-3500 cm⁻¹.

-

C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.

-

C=C and C=N Stretch (Aromatic Rings): Multiple sharp bands in the 1400-1600 cm⁻¹ region.

-

C-O Stretch (Methoxy): A strong band around 1250 cm⁻¹.

-

C-F Stretch: A strong absorption in the 1000-1100 cm⁻¹ range.

Reactivity and Potential for Further Functionalization

The chemical reactivity of 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole is governed by the electronic properties of both the pyrazole and the substituted phenyl rings.

Reactivity of the Pyrazole Ring

The pyrazole ring is aromatic and can undergo electrophilic substitution, typically at the C4 position. The nitrogen atoms of the pyrazole ring can also be functionalized. The N1-H is acidic and can be deprotonated with a base, allowing for N-alkylation or N-arylation.

Caption: Key reactivity sites of the pyrazole core.

Influence of the Phenyl Substituents

The fluoro and methoxy groups on the phenyl ring are ortho and para directing for electrophilic aromatic substitution. However, the positions are already substituted. These groups primarily influence the electronic nature of the phenyl ring, which in turn can affect the overall properties of the molecule, including its binding interactions with biological targets.

Potential Applications in Drug Discovery

The structural features of 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole make it an attractive scaffold for the development of new therapeutic agents. Pyrazole derivatives have a broad range of reported biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[6] The presence of the fluorine atom can enhance metabolic stability and improve the pharmacokinetic profile of a drug candidate. The methoxy group can also be a key interaction point with biological targets. This compound serves as a valuable starting point for the synthesis of a library of analogs for screening against various disease targets.

Conclusion

5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole is a synthetically accessible and medicinally relevant molecule. Its chemical properties are dictated by the interplay between the versatile pyrazole core and the strategically chosen phenyl substituents. This guide has provided a comprehensive overview of its synthesis, predicted physicochemical and spectroscopic characteristics, and potential for further development. The insights presented here are intended to support researchers and scientists in their efforts to design and develop novel therapeutics based on this promising scaffold.

References

-

Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Available at: [Link]

-

Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Available at: [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]

-

5-(3-fluoro-4-methoxyphenyl)-1-phenyl-1h-pyrazole-4-carbaldehyde. PubChem. Available at: [Link]

-

5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. Available at: [Link]

-

Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole. Semantic Scholar. Available at: [Link]

-

SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar. Available at: [Link]

- Pyrazole derivatives, processes for preparation thereof and pharmaceutical composition comprising the same. Google Patents.

-

Application Data. Patent File Wrapper. Available at: [Link]

-

3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4- carbaldehyde. KTU ePubl. Available at: [Link]

-

5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol. National Institutes of Health. Available at: [Link]

-

Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Semantic Scholar. Available at: [Link]

-

Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles - Supporting Information. Available at: [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available at: [Link]

- US9302994B2 - Process for the preparation of 5-fluoro-1H-pyrazoles. Google Patents.

- WO2014012975A1 - Process for the preparation of 5-fluoro-1h-pyrazoles. Google Patents.

-

IR spectra of 5-(3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide. ResearchGate. Available at: [Link]

-

New Process for the Synthesis of 5-Fluoro-3-(Difuoromethyl)-5-Fluoro-1-Methyl-1H-Pyrazole-4-Carboxylic Acid Derivatives and the Free Acid Thereof. Justia Patents. Available at: [Link]

-

4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(trimethylsilyl)benzenesulfonamide. PubChem. Available at: [Link]

-

13C NMR Spectrum (1D, 252 MHz, H2O, predicted). NP-MRD. Available at: [Link]

-

Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N‐formyl peptide receptors agonists. National Institutes of Health. Available at: [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]

-

Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.. The Royal Society of Chemistry. Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2014012975A1 - Process for the preparation of 5-fluoro-1h-pyrazoles - Google Patents [patents.google.com]

- 4. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. H31580.06 [thermofisher.com]

- 6. globalresearchonline.net [globalresearchonline.net]

A Technical Guide to the Therapeutic Potential of 3-Fluoro-4-Methoxyphenyl Substituted Pyrazoles

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs.[1][2] Its unique physicochemical properties, including the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors, make it a privileged structure for designing targeted therapeutic agents.[1] The strategic functionalization of the pyrazole core can significantly enhance its pharmacological profile. This guide focuses on the therapeutic potential of pyrazoles substituted with a 3-fluoro-4-methoxyphenyl moiety. The introduction of a fluorine atom is a well-established strategy in drug design to improve metabolic stability, binding affinity, and lipophilicity.[3][4] Simultaneously, the methoxy group is a common pharmacophore that can modulate electronic properties and provide key interaction points with biological targets. This document synthesizes the available scientific evidence from structurally related compounds to build a comprehensive overview of the potential applications, mechanisms of action, and key experimental workflows relevant to this specific class of pyrazoles. We will explore their projected efficacy in key therapeutic areas, including inflammation, oncology, and infectious diseases, providing a foundational resource for researchers aiming to develop novel therapeutics based on this promising scaffold.

The Chemical Foundation: Synthesis Strategies

The development of any novel therapeutic agent begins with a robust and reproducible synthetic pathway. The synthesis of 3-fluoro-4-methoxyphenyl substituted pyrazoles generally relies on established cyclocondensation reactions.[5][6] The most common approach involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.[5]

To introduce the requisite 3-fluoro-4-methoxyphenyl group, the corresponding hydrazine, (3-fluoro-4-methoxyphenyl)hydrazine, serves as a key starting material. This precursor can be reacted with various β-diketones, α,β-unsaturated ketones, or other 1,3-bis-electrophilic reagents to construct the pyrazole ring with desired substitutions at other positions.

Experimental Protocol: General Synthesis of a Substituted Pyrazole

This protocol outlines a generalized, two-step procedure for synthesizing a target pyrazole derivative.

Step 1: Synthesis of the 1,3-Diketone Intermediate

-

Reaction Setup: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0°C, add a substituted acetophenone (1.0 eq) dropwise.

-

Addition: After stirring for 15 minutes, add a suitable ester (e.g., ethyl benzoate, 1.1 eq) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, neutralize the reaction mixture with dilute HCl. The precipitated solid is filtered, washed with cold water, and dried under vacuum. This yields the 1,3-diketone intermediate.

Step 2: Cyclocondensation to Form the Pyrazole Ring

-

Reaction Setup: Dissolve the 1,3-diketone (1.0 eq) from Step 1 in glacial acetic acid.

-

Addition: Add (3-fluoro-4-methoxyphenyl)hydrazine hydrochloride (1.0 eq) to the solution.

-

Reflux: Heat the mixture to reflux (approx. 118°C) for 4-6 hours. Monitor the reaction by TLC.

-

Isolation: After cooling, pour the reaction mixture into ice-cold water. The resulting precipitate is the crude pyrazole product.

-

Purification: Filter the crude product, wash thoroughly with water, and dry. Recrystallize from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel to obtain the final, pure compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of target pyrazole compounds.

Therapeutic Landscape: Key Biological Activities

The unique electronic and steric properties imparted by the 3-fluoro-4-methoxyphenyl substituent position this class of pyrazoles as promising candidates for multiple therapeutic applications.[7][8]

Anti-inflammatory Activity

Pyrazole derivatives are renowned for their anti-inflammatory properties, with celecoxib being a landmark example of a selective cyclooxygenase-2 (COX-2) inhibitor.[2][9] The COX-2 enzyme is a key mediator of inflammation and pain.[10] The structural features of 3-fluoro-4-methoxyphenyl pyrazoles are consistent with those required for potent and selective COX-2 inhibition. A related compound, FR140423, which has a 4-methoxyphenyl group, was found to be 150 times more selective for COX-2 than COX-1 and exhibited anti-inflammatory effects two- to three-fold more potent than indomethacin in animal models.[10]

Mechanism of Action: COX-2 Inhibition Selective COX-2 inhibitors block the conversion of arachidonic acid to prostaglandins (specifically PGE2), which are key signaling molecules that drive inflammation, fever, and pain.[10] By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, these compounds can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[10]

Caption: Simplified pathway of COX-2 mediated inflammation and its inhibition.

Table 1: Anti-inflammatory Activity of Structurally Related Pyrazole Derivatives

| Compound Class | Assay | Potency / Efficacy | Reference |

| 1,3-disubstituted Pyrazoles | Prostaglandin Inhibition | Significant activity at 2.5-5 mg/kg | [11] |

| FR140423 (4-methoxyphenyl pyrazole) | Recombinant human COX-2 | 150x more selective for COX-2 vs COX-1 | [10] |

| Thymol-Pyrazole Hybrids | Carrageenan-induced paw edema | Up to 81.93% inhibition | [12] |

| Pyrazolyl Urea Derivatives | p38 MAPK Inhibition | High efficacy (80.93% inhibition) | [4] |

Anticancer Potential

The antiproliferative activity of pyrazole derivatives against various cancer cell lines is well-documented.[13][14][15] Their mechanisms of action are diverse and often involve the inhibition of key proteins in cell cycle progression and survival signaling, such as Cyclin-Dependent Kinases (CDKs).[13][16] For instance, pyrazolo[3,4-b]pyridine derivatives have been shown to exert their antitumor effects through CDK2 inhibition.[16] Other pyrazole compounds have been found to induce apoptosis (programmed cell death) through the generation of Reactive Oxygen Species (ROS) in cancer cells.[17][18]

A study on 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole, which contains a methoxyphenyl moiety, demonstrated potent cytotoxic effects against triple-negative breast cancer cells, with an IC50 value of 14.97 µM.[17][18] This effect was linked to cell cycle arrest and the induction of apoptosis via ROS production and caspase-3 activation.[17] The addition of a fluorine atom is expected to enhance this potency.[4]

Table 2: Anticancer Activity of Structurally Related Pyrazole Derivatives

| Compound | Cell Line | Activity Metric (IC50) | Mechanism | Reference |

| 3f (methoxyphenyl pyrazole) | MDA-MB-468 (Breast) | 14.97 µM | ROS generation, Caspase-3 activation | [17][18] |

| Pyrazolo[3,4-b]pyridine 9a | Hela (Cervical) | 2.59 µM | CDK2/CDK9 Inhibition | [16] |

| Pyrazolo[3,4-b]pyridine 14g | HCT-116 (Colon) | 1.98 µM | CDK2/CDK9 Inhibition | [16] |

| Diphenyl-1h-pyrazole 9e | CDK2 Inhibition Assay | Promising activity | CDK Inhibition | [13] |

Antimicrobial and Antifungal Activity

With the rise of multidrug-resistant pathogens, there is a critical need for new antimicrobial agents.[19] Pyrazole derivatives have consistently shown promise in this area.[20][21][22] The presence of fluorine in a heterocyclic structure is known to contribute to antimicrobial efficacy.[3] Various substituted pyrazoles have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans and Aspergillus niger.[23][24][25] For example, certain pyrazole-3-carboxylic acid derivatives showed good inhibitory effects on Candida strains.[21]

Methodologies for Evaluation

To validate the therapeutic potential of novel 3-fluoro-4-methoxyphenyl substituted pyrazoles, a series of standardized in vitro assays are essential.

Biological Screening Workflow

Caption: A logical workflow for the biological evaluation of new compounds.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol is used to assess the antiproliferative effect of a compound on cancer cell lines.[18]

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-468) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test pyrazole compound in the appropriate cell culture medium. Replace the old medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Future Perspectives and Conclusion

The 3-fluoro-4-methoxyphenyl substituted pyrazole scaffold represents a highly promising, yet underexplored, area for drug discovery. By combining the established therapeutic benefits of the pyrazole core with the advantageous physicochemical properties of fluoro and methoxy substituents, these compounds are poised for significant activity. The evidence from structurally analogous molecules strongly suggests potent anti-inflammatory and anticancer properties, likely mediated through the inhibition of key enzymes like COX-2 and various protein kinases.[10][16] Future research should focus on the systematic synthesis and screening of a library of these compounds to elucidate detailed Structure-Activity Relationships (SAR).[26] Further investigation into their mechanisms of action, preclinical efficacy in animal models, and safety profiles will be critical steps in translating their therapeutic potential into clinical reality.

References

- Shah, S., & Desai, K. R. (2016). Current status of pyrazole and its biological activities. Journal of Paramasivam College of Pharmacy, 1(1).

- El-Gamal, M. I., & Oh, C. H. (2014). Pyrazole, Synthesis and Biological Activity. SlideShare.

- Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.

- Academic Strive. (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal.

- Naturalista Campano. (2024, June 12). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.

- Ochi, T., Motoyama, Y., & Goto, T. (2000). Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423. European Journal of Pharmacology, 391(1-2), 191-198.

- Stanković, S., Spasojević, M., & Marković, V. (2022). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. Molecules, 27(19), 6296.

- Gao, Y., et al. (2021). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. RSC Medicinal Chemistry, 12(12), 2095-2103.

- Li, H. H., et al. (2022). Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2099-2111.

- Yusuf, M., & Jain, P. (2014). Recent advances in the therapeutic applications of pyrazolines. Arabian Journal of Chemistry, 7(5), 553-596.

- Asif, M., et al. (2023). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Current Organic Synthesis, 21(7).

- Li, H. H., et al. (2022).

- Asif, M., et al. (2024).

- Li, H. H., et al. (2022). Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease. Taylor & Francis Online.

- Sangiorgio, P., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1660.

- Yusuf, M., & Jain, P. (2014).

- Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 921-939.

- de Oliveira, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 649539.

- Patel, H. V., et al. (2022). Synthesis and Antimicrobial Screening of 3-Fluoromethyl Pyrazole Derivatives.

- Zarghi, A., et al. (2020). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Iranian Journal of Pharmaceutical Research, 19(1), 224-235.

- Kumar, A., et al. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Current Organic Synthesis, 20(1), 2-25.

- Encyclopedia.pub. (2023, February 10).

- Meddocs Publishers. (2021, April 16).

- SRR Publications. (2023, December 9). Pyrazoles as anticancer agents: Recent advances.

- Al-Amiery, A. A., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 282-290.

- Zarghi, A., et al. (2020). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468.

- El-Sabbagh, O. I., et al. (2012). Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives. Archiv der Pharmazie, 345(5), 386-396.

- Scholars Research Library. (n.d.). Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library.

- El-Gamal, M. I., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6430.

- ResearchGate. (n.d.). New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives.

- Kumar, R. S., et al. (2013). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal, 21(4), 343-349.

- Chinese Chemical Letters. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 805-808.

- Taylor & Francis Online. (2022, November 21). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. Taylor & Francis Online.

- JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.

- ResearchGate. (2017, July). Synthesis, anti-inflammatory and neuroprotective activity of pyrazole and pyrazolo[3,4-d]pyridazine bearing 3,4,5-trimethoxyphenyl.

- Sviridov, S. I., et al. (2011). Synthesis of 3-amino-4-fluoropyrazoles. Tetrahedron Letters, 52(29), 3747-3749.

- Diallo, M., et al. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives.

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. html.rhhz.net [html.rhhz.net]

- 6. societachimica.it [societachimica.it]

- 7. benthamscience.com [benthamscience.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. jchr.org [jchr.org]

- 10. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. academicstrive.com [academicstrive.com]

- 14. researchgate.net [researchgate.net]

- 15. srrjournals.com [srrjournals.com]

- 16. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journal.waocp.org [journal.waocp.org]

- 19. jocpr.com [jocpr.com]

- 20. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 21. meddocsonline.org [meddocsonline.org]

- 22. chemmethod.com [chemmethod.com]

- 23. tandfonline.com [tandfonline.com]

- 24. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 25. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Imperative of Fluorine Substitution in the Pharmacokinetic Optimization of Phenylpyrazoles

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. This guide provides an in-depth analysis of the role of fluorine substitution in modulating the pharmacokinetic profiles of phenylpyrazole-based compounds. Phenylpyrazoles are a versatile scaffold found in numerous pharmaceuticals and agrochemicals, but their therapeutic potential is often constrained by suboptimal absorption, distribution, metabolism, and excretion (ADME) properties. We explore the fundamental physicochemical principles through which fluorine exerts its influence, including the modulation of lipophilicity, metabolic stability, and pKa. By examining the causality behind these effects, from the strength of the carbon-fluorine bond to its unique electronic and steric properties, this guide offers a framework for the rational design of fluorinated phenylpyrazoles with enhanced drug-like properties. Detailed experimental protocols, comparative data analysis, and mechanistic diagrams are provided to equip researchers with the knowledge to leverage fluorine substitution for successful drug development.

The Phenylpyrazole Scaffold and the Fluorine Advantage

The Phenylpyrazole Core: A Privileged Scaffold

The phenylpyrazole moiety is a five-membered heterocyclic ring system that serves as a critical pharmacophore in a wide array of bioactive compounds. Its structural rigidity and capacity for diverse substitutions at multiple positions make it a valuable tool in drug design.[1] Notable examples range from the anti-inflammatory drug Celecoxib to the widely used insecticide Fipronil.[2] However, like many aromatic systems, the phenylpyrazole core is susceptible to metabolic degradation, primarily through oxidation by cytochrome P450 (CYP) enzymes, which can limit its therapeutic efficacy and duration of action.

Pharmacokinetics (ADME): The Journey of a Drug

The ultimate success of a drug candidate is not solely dependent on its potency at the target receptor but also on its pharmacokinetic profile. The body's handling of a drug—summarized by the acronym ADME (Absorption, Distribution, Metabolism, Excretion)—dictates its bioavailability, concentration at the site of action, and half-life. Poor pharmacokinetics is a leading cause of failure in drug development pipelines. Therefore, optimizing these properties is a primary objective during lead optimization.

Fluorine: A Small Atom with a Profound Impact

The introduction of fluorine into drug candidates has become a powerful and prevalent strategy in medicinal chemistry.[3][4] Over a quarter of all pharmaceutical drugs contain at least one fluorine atom, a testament to its ability to favorably alter molecular properties.[5] This is due to a unique combination of characteristics:

-

High Electronegativity: Fluorine is the most electronegative element, which polarizes the C-F bond and can influence the acidity or basicity of nearby functional groups.[3]

-

Strong Carbon-Fluorine Bond: The C-F bond is significantly stronger than a C-H bond, making it highly resistant to enzymatic cleavage.[5][6]

-

Small van der Waals Radius: With a van der Waals radius similar to that of a hydrogen atom, fluorine can often replace hydrogen without causing significant steric hindrance at the receptor binding site.[5][7]

These properties allow fluorine to act as a bioisostere for hydrogen while conferring significant advantages in metabolic stability and target binding affinity.[5]

The Physicochemical Consequences of Fluorine Substitution

The decision to introduce fluorine is a deliberate one, aimed at predictably modifying a molecule's behavior. The primary effects are rooted in fundamental chemistry.

Enhanced Metabolic Stability

The most celebrated role of fluorine in drug design is its ability to block metabolic "hotspots." Aromatic rings and alkyl groups are often susceptible to hydroxylation by CYP enzymes. Replacing a hydrogen atom at such a vulnerable position with a fluorine atom effectively shields the site from metabolic attack due to the high energy of the C-F bond.[6][8][9] This substitution can dramatically increase the half-life and oral bioavailability of a compound.[3] For example, the inclusion of a p-fluoro substituent on melphalan flufenamide enhances its metabolic stability compared to non-fluorinated analogs.[9]

Modulation of Lipophilicity (LogP)

Lipophilicity, the measure of a compound's affinity for a lipid environment, is a critical parameter that influences permeability, solubility, and protein binding. The effect of fluorine on lipophilicity is context-dependent. While highly fluorinated motifs like a trifluoromethyl (CF₃) group generally increase lipophilicity, a single fluorine substitution on an aromatic ring can also increase it, albeit to a lesser extent.[3][10] This increased lipophilicity can enhance a molecule's ability to cross biological membranes, a key factor in absorption.[3][10] However, excessive lipophilicity can lead to poor aqueous solubility and increased non-specific binding.

Alteration of Acidity/Basicity (pKa)

Due to its powerful electron-withdrawing nature, fluorine can significantly lower the pKa of nearby acidic or basic functional groups. For instance, placing a fluorine atom near an amine group will make the amine less basic. This modulation can be used strategically to alter the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and ability to interact with its target.[5]

The relationship between fluorine's intrinsic properties and its downstream effects on the ADME profile is a clear chain of causality.

Caption: Causality map of fluorine's impact on pharmacokinetics.

Case Study: Fipronil Metabolism

Fipronil is a broad-spectrum N-phenylpyrazole insecticide that provides a relevant, albeit non-pharmaceutical, example of phenylpyrazole metabolism.[11] Its environmental and biological fate is largely determined by metabolic transformations. The primary metabolic pathways involve oxidation and reduction of the sulfinyl group and hydrolysis.

The major metabolite of fipronil found in animals and the environment is fipronil sulfone.[12] This transformation occurs via oxidation. Studies have shown that fipronil sulfone can have greater toxicity than the parent compound.[12] While fipronil itself contains a trifluoromethyl group which enhances stability, strategic fluorination on the phenyl ring could further alter its metabolic profile, potentially directing metabolism away from the formation of more toxic metabolites. In human poisoning cases, fipronil is observed to disappear rapidly from the blood, while its sulfone metabolite is eliminated more slowly.[13][14]

Caption: Simplified metabolic pathway of Fipronil.

Synthetic Pathways to Fluorinated Phenylpyrazoles

The synthesis of fluorinated pyrazoles can be approached in several ways, primarily by using fluorinated starting materials or by introducing fluorine in the later stages of the synthesis.

-

Building Block Approach: This common method involves the cyclocondensation of β-ketonitriles with hydrazines.[15] If a fluorinated phenylhydrazine or a fluorinated β-ketonitrile is used, the fluorine atom is incorporated directly into the final pyrazole core. This method is robust but requires the synthesis of often complex fluorinated precursors.[16]

-

1,3-Dipolar Cycloaddition: Sydnones, which can be synthesized from N-phenylglycines, can undergo 1,3-dipolar cycloaddition reactions to form pyrazoles.[17] Using a fluorinated N-phenylglycine as the starting material provides a direct route to 1-(fluorophenyl)pyrazoles.[17]

-

Late-Stage Fluorination: Modern techniques allow for the direct fluorination of a pre-formed phenylpyrazole ring. Electrophilic fluorinating agents like Selectfluor can be used to introduce fluorine onto the pyrazole or phenyl ring, although this can sometimes lead to issues with regioselectivity.[18]

Key Experimental Protocols

To assess the impact of fluorination, standardized in vitro assays are indispensable. These protocols must be robust and self-validating, typically through the inclusion of positive and negative controls.

Protocol: In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolism of a fluorinated phenylpyrazole compared to its non-fluorinated analog using liver microsomes, which contain a high concentration of CYP enzymes.

Methodology:

-

Preparation of Reagents:

-

Prepare a 1 mg/mL stock solution of pooled human liver microsomes (HLM) in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Prepare 10 mM stock solutions of the test compounds (fluorinated and non-fluorinated analogs) and a positive control (a compound with known high metabolic clearance, e.g., Verapamil) in DMSO.

-

Prepare a 10 mM stock of the NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.

-

-

Incubation:

-

In a 96-well plate, pre-warm the HLM solution (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) at 37°C for 10 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without the NADPH system serves as a negative control to account for non-enzymatic degradation.

-

-

Time Points and Quenching:

-

At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (a structurally similar, stable compound not found in the matrix). This precipitates the microsomal proteins and stops the reaction.

-

-

Sample Analysis:

-

Centrifuge the quenched samples to pellet the precipitated protein.

-

Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound relative to the internal standard.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression line gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as: t½ = 0.693 / k. A longer half-life indicates greater metabolic stability.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. The Importance of Fluorine in the Life Science Industry | CHIMIA [chimia.ch]

- 5. egrove.olemiss.edu [egrove.olemiss.edu]

- 6. quora.com [quora.com]

- 7. mdpi.com [mdpi.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Acute Human Self-Poisoning with the N-Phenylpyrazole Insecticide Fipronil –A GABAA-Gated Chloride Channel Blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Molecular weight and physicochemical data for 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole

An In-depth Technical Guide to 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole for Advanced Research Applications

This document provides a comprehensive technical overview of 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The guide delves into its core physicochemical properties, outlines a robust synthesis and characterization workflow, and discusses its potential therapeutic applications based on established structure-activity relationships of the pyrazole scaffold.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in modern pharmacology, renowned for its versatile biological activities.[1] Derivatives of pyrazole have been successfully developed into a wide range of therapeutic agents, including anti-inflammatory, antimicrobial, antitumor, and analgesic drugs.[1][2][3][4] The stability of the pyrazole ring and its capacity for diverse substitutions at multiple positions allow for the fine-tuning of steric, electronic, and pharmacokinetic properties, making it a privileged scaffold in drug design.

The subject of this guide, 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole, incorporates a substituted phenyl ring that is itself a common feature in bioactive molecules. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can modulate solubility and receptor interactions. This specific combination of a pyrazole core and a fluoro-methoxyphenyl substituent suggests significant potential for this molecule in various therapeutic areas, particularly as a kinase inhibitor or anti-inflammatory agent.[5][6]

Core Physicochemical Profile

A precise understanding of a compound's physicochemical properties is fundamental for its application in research and development. The key identifiers and calculated properties for 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉FN₂O | Calculated |

| Molecular Weight | 192.19 g/mol | [7] |

| Exact Mass | 192.06989108 u | [7] |

| Appearance | Predicted: White to pale yellow solid | General knowledge |

| InChI Key | ADNIOGXUTOPEOW-UHFFFAOYSA-N | [7] |

Synthesis and Purification Protocol

The synthesis of 5-aryl-1H-pyrazoles is well-established. A common and effective strategy involves the condensation of a chalcone (or a related 1,3-dicarbonyl precursor) with hydrazine. This approach provides a reliable pathway to the target compound.

Causality Behind Experimental Choices

The selected two-step synthesis is predicated on efficiency and accessibility of starting materials. The initial Claisen-Schmidt condensation to form the chalcone intermediate is a robust and high-yielding reaction. The subsequent cyclization with hydrazine hydrate is the definitive step for creating the pyrazole ring. Using ethanol as a solvent is ideal due to its ability to dissolve both the chalcone intermediate and hydrazine, while also allowing for reflux at a suitable temperature to drive the reaction to completion. Purification by column chromatography is the standard and most effective method for isolating the final product from unreacted starting materials and byproducts.

Synthesis Workflow Diagram

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. chemmethod.com [chemmethod.com]

- 3. mdpi.com [mdpi.com]

- 4. 5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

The Ascendancy of the 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole Scaffold: A Technical Guide for Drug Discovery

Introduction: The Pyrazole Nucleus as a Privileged Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern drug discovery.[1][2] Its remarkable versatility, synthetic tractability, and ability to engage in a multitude of interactions with biological targets have cemented its status as a "privileged scaffold."[2] From blockbuster anti-inflammatory drugs like celecoxib to targeted cancer therapies such as crizotinib, the pyrazole core is a recurring motif in a diverse array of approved pharmaceuticals.[3] This guide delves into the specifics of a particularly promising pyrazole-based scaffold: 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole . We will explore its synthesis, physicochemical properties, and burgeoning potential in various therapeutic areas, providing a comprehensive resource for researchers and drug development professionals.

The 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole Core: A Strategic Design

The unique substitution pattern of this scaffold is not arbitrary; it is a deliberate design choice rooted in established medicinal chemistry principles. The strategic placement of the fluoro and methoxy groups on the phenyl ring at the 5-position of the pyrazole core imparts favorable pharmacological properties.

The Role of the Fluoro and Methoxy Moieties:

-

Fluorine: The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism.[4] Its high electronegativity can also lead to favorable electrostatic interactions with protein targets and improve membrane permeability.[5]

-

Methoxy Group: The methoxy group is a common feature in many natural products and approved drugs.[6] It can act as a hydrogen bond acceptor and its presence can influence the overall conformation and solubility of a molecule.[7] The combination of these two groups on the phenyl ring creates a unique electronic and steric profile that can be exploited for targeted drug design.

Synthetic Strategies for 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole and its Derivatives

The synthesis of the 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole core is readily achievable through established synthetic methodologies. A common and efficient approach involves the cyclization of a chalcone precursor.

Experimental Protocol: Synthesis from Chalcones

This protocol outlines a general procedure for the synthesis of the core scaffold.

Step 1: Synthesis of 1-(3-fluoro-4-methoxyphenyl)ethanone

This starting material can be synthesized via Friedel-Crafts acylation of 2-fluoroanisole or sourced commercially.

Step 2: Claisen-Schmidt Condensation to form the Chalcone

-

To a stirred solution of 1-(3-fluoro-4-methoxyphenyl)ethanone (1 equivalent) in ethanol, add an appropriate aromatic aldehyde (1 equivalent).

-

Slowly add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, while maintaining the temperature below 25°C.

-

Stir the reaction mixture at room temperature for several hours until completion, as monitored by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into ice-water and acidify with dilute HCl to precipitate the chalcone.

-

Filter the solid, wash with water until neutral, and dry. Recrystallize from a suitable solvent like ethanol to obtain the pure chalcone.

Step 3: Cyclization with Hydrazine to form the Pyrazole

-

Dissolve the synthesized chalcone (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Add hydrazine hydrate (a slight excess, e.g., 1.2 equivalents).

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude product by column chromatography or recrystallization to yield the desired 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole derivative.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for 5-aryl-pyrazole derivatives.

Biological Potential and Therapeutic Applications

The 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole scaffold is a promising starting point for the development of novel therapeutics, particularly in the realm of oncology and inflammatory diseases. The pyrazole core is a well-established pharmacophore in numerous kinase inhibitors.[2]

Kinase Inhibition: A Prime Target

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3] The pyrazole scaffold can mimic the adenine region of ATP, enabling it to bind to the ATP-binding site of kinases and inhibit their activity.[2] The 3-fluoro-4-methoxyphenyl moiety can be strategically oriented to occupy hydrophobic pockets within the kinase active site, enhancing binding affinity and selectivity.

Signaling Pathway Diagram: A Hypothetical Kinase Inhibition Scenario

Caption: Inhibition of a kinase signaling pathway.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for the 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole core is proprietary to individual research programs, we can extrapolate from related pyrazole series to guide optimization efforts.

| R1 (at N1) | R2 (at C3) | R3 (at C4) | Target Kinase | IC50 (nM) | Reference |

| H | Aryl | H | p38 MAP Kinase | 10-100 | [8] |

| Substituted Phenyl | H | Carbonitrile | JAK2 | 50-200 | [9] |

| H | Aryl | Carboxamide | FGFR | 20-150 | [10] |

Table 1: Representative IC50 values of related pyrazole-based kinase inhibitors.

-

Substitution at N1: The N1 position is often a key point for derivatization to modulate solubility, cell permeability, and target engagement. Small alkyl or aryl groups are commonly explored.

-

Substitution at C3: The C3 position can be modified to enhance interactions with the hinge region of the kinase ATP-binding site.

-

Substitution at C4: The C4 position provides a vector for introducing functionalities that can interact with the solvent-exposed region, often improving selectivity and pharmacokinetic properties. The Vilsmeier-Haack reaction is a powerful tool for introducing a formyl group at this position, which can then be elaborated into a variety of other functional groups.[11][12][13][14][15]

Pharmacokinetic Considerations

A favorable pharmacokinetic profile is paramount for the success of any drug candidate. The 3-fluoro-4-methoxyphenyl moiety is often incorporated to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The fluorine atom can block metabolic hotspots, increasing the compound's half-life, while the methoxy group can influence solubility and interactions with drug-metabolizing enzymes.[16]

Conclusion and Future Directions

The 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole scaffold represents a highly promising platform for the discovery of novel therapeutics. Its synthetic accessibility, coupled with the favorable physicochemical properties imparted by the fluoro and methoxy substituents, makes it an attractive starting point for medicinal chemistry campaigns targeting a range of diseases, most notably cancer and inflammatory disorders. Future research will undoubtedly focus on the synthesis of diverse libraries based on this core, exploring a wide range of substitutions at the N1, C3, and C4 positions. The integration of computational modeling and structure-based drug design will be instrumental in guiding the rational design of potent and selective inhibitors. As our understanding of the intricate roles of various biological targets continues to grow, the versatility of the 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole scaffold ensures its continued relevance in the quest for new and improved medicines.

References

- Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 133-147.

- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(38), 26487-26511.

- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2022). Molbank, 2022(2), M1404.

- Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters, 20(15), 4483-4486.

- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2021). Chemical Methodologies, 5(4), 324-332.

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). European Journal of Medicinal Chemistry, 247, 115011.

- PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. (2023). Journal of Chemical and Pharmaceutical Research, 15(3), 1-10.

- Roles of Fluorine in Drug Design and Drug Action. (2012). Letters in Drug Design & Discovery, 9(2), 157-164.

- The role of the methoxy group in approved drugs. (2024). European Journal of Medicinal Chemistry, 273, 116364.

- Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. (2023). Acta Pharmaceutica Sinica B, 13(1), 213-226.

- Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. (2023). International Journal for Innovative Research in Multidisciplinary Field, 9(5), 1-6.

- The Role of Functional Groups in Drug–Receptor Interactions. (2008). In The Practice of Medicinal Chemistry (pp. 359-376). Elsevier.

-

The synthetic route to compounds (I) and (II). ResearchGate. (n.d.). Retrieved from [Link]

- Current status of pyrazole and its biological activities. (2014). Journal of Pharmacy And Bioallied Sciences, 6(1), 2-17.

- Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives. (2013). European Journal of Medicinal Chemistry, 64, 421-432.

-

Roles of the Chloro and Methoxy Groups in Drug Discovery. ACS. (2024). Retrieved from [Link]

- Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. (2024). RSC Advances, 14(12), 8235-8251.

-

Synthetic route for new pyrazole chalcone derivatives 4(a–c). ResearchGate. (n.d.). Retrieved from [Link]

- Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. (2006). Journal of Medicinal Chemistry, 49(5), 1562-1575.

- 1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities. (2017). Chemical Biology & Drug Design, 89(1), 125-133.

- Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease. (2022). European Journal of Medicinal Chemistry, 238, 114457.

- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry, 15(20), 2011-2027.

- Synthesis of [3-(pentafluorophenyl)-5-phenyl-4,5-dihysdro-1H-pyrazol-1-yl]benzaldehyde. (2022). Molbank, 2022(3), M1453.

- Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). Bioorganic & Medicinal Chemistry, 129, 117929.

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Molecules, 28(14), 5359.

- Effect of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles on chronic inflammatory pain model in rats. (2009). European Journal of Pharmacology, 616(1-3), 91-100.

- Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. (2022). Bioorganic & Medicinal Chemistry Letters, 73, 128886.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134.

- Pharmacokinetic profiles of 3-(4-hydroxy-3-methoxyphenyl) propionic acid and its conjugates in Sprague-Dawley rats. (2023). Bioscience, Biotechnology, and Biochemistry, 87(5), 516-524.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals, 16(5), 659.

- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). Molecules, 28(9), 3704.

-

favourable pharmacokinetic profile: Topics by Science.gov. (n.d.). Retrieved from [Link]

-

Pharmacokinetics and drug impairment. OUS-research.no. (n.d.). Retrieved from [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. drughunter.com [drughunter.com]

- 8. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemmethod.com [chemmethod.com]

- 15. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 16. Pharmacokinetic profiles of 3-(4-hydroxy-3-methoxyphenyl) propionic acid and its conjugates in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Pyrazole Scaffold in Modern Drug Discovery and the Imperative of Biophysical Characterization

An In-depth Technical Guide to Characterizing the Binding Affinity of 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole to Target Proteins

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][2][3] The compound of interest, 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole, represents a novel chemical entity whose therapeutic potential is yet to be unlocked. The journey from a promising molecular structure to a validated drug candidate is paved with rigorous biophysical and biochemical characterization. At the heart of this process lies the precise quantification of its binding affinity to protein targets.

Binding affinity, typically expressed as the dissociation constant (K_D), is a critical determinant of a drug's potency, selectivity, and overall pharmacological profile. A thorough understanding of how, how tightly, and with what thermodynamics a compound binds to its target(s) provides invaluable insights for lead optimization and mechanism of action studies.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the characterization of 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole. We will begin with strategies for identifying its protein targets and then delve into the core methodologies for quantifying its binding affinity, emphasizing the causality behind experimental choices and the importance of orthogonal validation.

Part 1: Target Identification - Unveiling the Molecular Partners

Before binding affinity can be measured, the relevant protein target(s) of 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole must be identified. Given the prevalence of pyrazole derivatives as kinase inhibitors, a logical starting point is to investigate its interaction with the human kinome.[4][5][6] Chemical proteomics offers a powerful, unbiased approach to identify molecular targets directly in a biological context.

Chemical Proteomics Approach for Target Deconvolution

A proven strategy involves an affinity chromatography-based method using "kinobeads," which are sepharose beads functionalized with a cocktail of non-selective, ATP-competitive kinase inhibitors.[7][8] This technique allows for the affinity enrichment of a large number of kinases from a cell or tissue lysate.[7]

The experiment is performed in a competitive binding format. The cell lysate is pre-incubated with varying concentrations of the test compound, 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole, before being applied to the kinobeads. Proteins that are true targets of the compound will bind to it in solution, thereby preventing their subsequent capture by the kinobeads. The proteins that remain bound to the beads are then eluted, digested, and identified and quantified using liquid chromatography-mass spectrometry (LC-MS). A dose-dependent reduction in the amount of a specific kinase captured by the beads signifies it as a potential target.[7]

Caption: Workflow for competitive chemical proteomics using kinobeads.

Part 2: Quantitative Measurement of Binding Affinity

Once a putative target protein is identified and can be expressed and purified, a suite of biophysical techniques can be employed to precisely measure the binding affinity. It is crucial to use at least two orthogonal methods to ensure the trustworthiness of the results.

A. Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

SPR is a label-free optical technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.[9][10][11] The principle involves immobilizing the purified target protein onto a sensor chip and flowing solutions of 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole (the analyte) over the surface. Binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a response in Resonance Units (RU).[11][12]

-

Immobilization Strategy: Amine coupling is a common method for immobilizing proteins, but it's essential to ensure that the process does not denature the protein or block the binding site. A lower immobilization density is often preferred for small molecule analysis to avoid mass transport limitations.

-

Analyte Concentration Series: A wide range of analyte concentrations, typically spanning from 10-fold below to 10-fold above the expected K_D, should be used. This ensures that the full binding curve can be observed, allowing for accurate fitting of the kinetic data.

-

Flow Rate: A sufficiently high flow rate is used to minimize "mass transport limitation," a phenomenon where the rate of analyte diffusion to the surface, rather than the intrinsic binding rate, becomes the limiting factor.

-

Protein Immobilization:

-

Equilibrate the sensor chip (e.g., a CM5 chip) with running buffer (e.g., HBS-EP+).

-

Activate the surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

-

Inject the purified target protein (e.g., at 20 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level (e.g., 5000-10000 RU).

-

Deactivate excess reactive groups with an injection of 1 M ethanolamine-HCl, pH 8.5.

-

-

Kinetic Analysis:

-

Prepare a dilution series of 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole in running buffer (e.g., 0.1 nM to 10 µM), including a buffer-only blank.

-

Inject each concentration over the immobilized protein surface for a set association time (e.g., 120 seconds), followed by a dissociation phase where only running buffer flows over the chip (e.g., 300 seconds).

-

After each cycle, regenerate the sensor surface with a mild solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5) if necessary to remove all bound analyte.

-

-

Data Analysis:

-

Subtract the response from a reference flow cell (an activated/deactivated surface without protein) from the active flow cell to correct for bulk refractive index changes.

-

Subtract the buffer-only blank injection ("double referencing") to correct for any systematic drift.

-

Globally fit the association and dissociation curves from all concentrations to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).

-

Caption: General workflow for a Surface Plasmon Resonance (SPR) experiment.

B. Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[13][14][15] This allows for the determination of not only the binding affinity (K_D) but also the stoichiometry (n) and the key thermodynamic parameters: enthalpy (ΔH) and entropy (ΔS) of binding.[13][16] This complete thermodynamic profile is invaluable for understanding the driving forces behind the interaction.

-

Sample Preparation: Meticulous sample preparation is paramount. The compound and protein must be in identical buffer solutions to minimize heats of dilution, which can obscure the true binding signal. Buffers with low ionization enthalpies (e.g., PBS or HEPES) are preferred.

-

Concentrations: The concentration of the macromolecule in the cell should be chosen to ensure the "c-window" (c = n * [Macromolecule] / K_D) is between 5 and 500 for reliable curve fitting. This often requires a preliminary estimate of the K_D from another technique like SPR.

-

Sample Preparation:

-

Thoroughly dialyze the purified target protein into the final ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

-

Dissolve the 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole in the final dialysis buffer. Ensure complete dissolution.

-

Degas both the protein and compound solutions immediately before the experiment to prevent air bubbles.

-

-

Experiment Setup:

-

Load the target protein into the sample cell (e.g., at 10-20 µM).

-

Load the compound solution into the injection syringe at a concentration 10-15 times that of the protein (e.g., 100-300 µM).

-

Set the experimental temperature (typically 25 °C).

-

-

Titration:

-

Perform a series of small injections (e.g., 19 injections of 2 µL each) of the compound into the protein solution, with sufficient spacing between injections to allow the signal to return to baseline.

-

The initial injections will produce large heat changes as the binding sites become saturated. Later injections will produce smaller heat changes, eventually equaling the heat of dilution.

-

-

Data Analysis:

-

Integrate the area of each injection peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of compound to protein.

-

Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine n, K_D, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_A) = ΔH - TΔS, where K_A = 1/K_D.

-

C. Fluorescence Polarization (FP): A High-Throughput Secondary Assay

Fluorescence Polarization (FP) is a solution-based technique that measures changes in the apparent molecular size of a fluorescent molecule.[17][18] It is particularly well-suited for competitive binding assays, which are excellent for validating primary hits and for higher-throughput screening.[19][20]

The assay relies on a fluorescently labeled ligand (a "tracer") that binds to the target protein. When the small, fluorescent tracer is unbound, it tumbles rapidly in solution, and the light it emits is depolarized. When bound to the much larger protein, its tumbling slows dramatically, and the emitted light remains highly polarized.[18] The unlabeled test compound, 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole, can then compete with the tracer for the same binding site, displacing it and causing a decrease in polarization.[19][20]

-

Assay Development:

-

Identify or synthesize a fluorescent tracer that binds to the target protein with a suitable affinity (ideally, K_D in the low nanomolar range).

-

Determine the optimal concentration of the target protein and tracer that gives a stable, robust signal window (the difference in polarization between the fully bound and fully free tracer).[21]

-

-

Competition Experiment:

-

Prepare a serial dilution of 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole.

-

In a microplate, add fixed concentrations of the target protein and the fluorescent tracer to each well.

-

Add the serially diluted test compound to the wells. Include controls for no inhibitor (high polarization) and no protein (low polarization).

-

Incubate the plate to allow the binding to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization in a suitable plate reader.

-

Plot the polarization values against the logarithm of the test compound concentration.

-

Fit the resulting dose-response curve to a sigmoidal model to determine the IC50 value (the concentration of the compound that displaces 50% of the bound tracer).

-

The IC50 can be converted to a binding affinity constant (K_i) using the Cheng-Prusoff equation, provided the K_D of the tracer is known.

-

Part 3: Data Synthesis and Validation

The true power of this multi-assay approach lies in the synthesis of the data. The results from each technique should be compiled to build a comprehensive picture of the binding interaction.

| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Fluorescence Polarization (FP) |

| Measures | Real-time kinetics & affinity | Endpoint thermodynamics & affinity | Endpoint affinity (competitive) |

| Primary Output | k_a, k_d, K_D | K_D , n, ΔH, ΔS | IC50, K_i |

| Label Requirement | None (label-free) | None (label-free) | Requires fluorescent tracer |

| Protein Usage | Low (µg) | High (mg) | Moderate (µg) |

| Key Insight | "How fast" & "How long" | "Why" (driving forces) | "How well it competes" |

Conclusion